6alpha-Bromobetamethasone 21-Acetate

説明

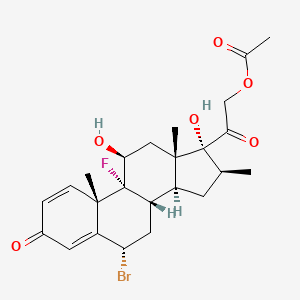

6α-Bromobetamethasone 21-Acetate (CAS 52618-94-7) is a halogenated derivative of betamethasone, a synthetic glucocorticoid. Its molecular formula is C₂₄H₃₀BrFO₆, with a molecular weight of 513.39 g/mol . The compound features a bromine atom at the 6α position and an acetate ester at the 21-hydroxyl group. It is primarily used as a reference standard in pharmaceutical quality control, identified as Betamethasone Impurity 47 .

特性

分子式 |

C24H30BrFO6 |

|---|---|

分子量 |

513.4 g/mol |

IUPAC名 |

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6-bromo-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C24H30BrFO6/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-21(17,3)23(16,26)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15-,16-,18-,19-,21-,22-,23-,24-/m0/s1 |

InChIキー |

WCBHORKWCUQBTR-RYRQIHONSA-N |

異性体SMILES |

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)Br |

正規SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Bromobetamethasone 21-Acetate typically involves the bromination of betamethasone at the 6alpha position, followed by acetylation at the 21 position. The bromination is often carried out using bromine or pyridine hydrobromide perbromide as the brominating agent . The reaction conditions include controlled temperature and time to ensure selective bromination without affecting other functional groups.

Industrial Production Methods: Industrial production of corticosteroids, including this compound, often starts with sapogenins such as diosgenin. The process involves multiple steps, including microbial transformation, chemical modifications, and enzymatic reactions .

化学反応の分析

Types of Reactions: 6alpha-Bromobetamethasone 21-Acetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Halogen exchange reactions, particularly involving the bromine atom.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Pyridine hydrobromide perbromide for bromination.

Major Products: The major products formed from these reactions include various hydroxylated and acetylated derivatives of betamethasone, depending on the specific reaction conditions and reagents used.

科学的研究の応用

6alpha-Bromobetamethasone 21-Acetate has a wide range of scientific research applications:

Chemistry: Used as a reference material in analytical chemistry for the development of chromatographic methods.

Biology: Studied for its effects on cellular processes and gene expression.

作用機序

The mechanism of action of 6alpha-Bromobetamethasone 21-Acetate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the transcription of anti-inflammatory genes and inhibits the expression of pro-inflammatory genes . This results in the suppression of inflammatory responses and immune system modulation. Key molecular targets include nuclear factor-kappa B (NF-κB) and phospholipase A2, which are involved in the inflammatory pathway .

類似化合物との比較

Structural and Molecular Differences

The table below compares 6α-Bromobetamethasone 21-Acetate with key structural analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| 6α-Bromobetamethasone 21-Acetate | C₂₄H₃₀BrFO₆ | 513.39 | 6α-Br, 21-acetate | 52618-94-7 |

| Betamethasone 21-Acetate | C₂₄H₃₁FO₆ | 434.5 | 21-acetate | 987-24-6 |

| Dexamethasone 21-Acetate | C₂₄H₃₁FO₆ | 434.5 | 16α-Me, 21-acetate | 1177-87-3 |

| Fludrocortisone 21-Acetate | C₂₃H₃₁FO₆ | 438.49 | 9α-F, 21-acetate | 514-36-3 |

| Budesonide 21-Acetate | C₂₆H₃₄O₇ | 470.54 | 16α,17α-acetonide, 21-acetate | N/A |

| Betamethasone Dipropionate | C₂₈H₃₇FO₇ | 504.6 | 17,21-dipropionate | 5593-20-4 |

Key Observations:

- Halogenation: The 6α-bromine in 6α-Bromobetamethasone distinguishes it from non-halogenated derivatives like Betamethasone 21-Acetate. Halogens (e.g., F, Br) at specific positions modulate receptor binding and metabolic stability. For example, 9α-fluorinated analogs (e.g., Fludrocortisone 21-Acetate) exhibit enhanced glucocorticoid activity but increased mineralocorticoid effects .

- Ester Modifications : The 21-acetate group increases lipophilicity compared to free hydroxyl analogs, prolonging half-life. However, dipropionate esters (e.g., Betamethasone Dipropionate) show even greater lipophilicity and sustained release .

- Stereochemistry : The 6α-bromine’s axial orientation may sterically hinder metabolic enzymes, reducing first-pass metabolism relative to 9α- or 16α-substituted derivatives .

Pharmacological and Analytical Comparisons

Anti-inflammatory Activity :

- 6α-Bromobetamethasone 21-Acetate: Limited direct activity data are available, but bromine’s electronegativity and size may reduce glucocorticoid receptor (GR) affinity compared to fluorine. Evidence suggests 9α-bromo analogs (e.g., 9α-bromocortisol 21-acetate) have 3-fold lower anti-inflammatory activity than cortisol acetate .

- Dexamethasone 21-Acetate : ~30 times more potent than cortisol due to 16α-methyl and 9α-fluoro groups, which enhance GR binding and reduce mineralocorticoid effects .

- Fludrocortisone 21-Acetate : High mineralocorticoid activity (11× cortisol) but moderate anti-inflammatory effects .

Chromatographic Behavior :

- Retention Time : Steroids with bulkier substituents (e.g., 6α-Bromobetamethasone) exhibit longer retention in reverse-phase HPLC. For example, Budesonide 21-Acetate epimers elute at 3.1–3.2 min, while parent Budesonide elutes at 1.0–1.1 min .

- Detection : 6α-Bromobetamethasone absorbs at ~240 nm (UV) due to the Δ¹,⁴-diene-3-one chromophore, similar to other corticosteroids .

Industrial and Regulatory Considerations

- Synthesis : 6α-Bromobetamethasone is synthesized via electrophilic bromination of betamethasone derivatives. Challenges include regioselectivity and epimerization at C-6 .

- Impurity Profile : As Betamethasone Impurity 47, it is monitored at ≤0.1% in drug formulations to comply with ICH guidelines .

- Suppliers: Major suppliers include Shanghai Biochempartner Co., Ltd. and Hefei Fuya Biotechnology, offering purities ≥95% .

生物活性

Overview

6alpha-Bromobetamethasone 21-Acetate is a synthetic corticosteroid derived from betamethasone, modified by the addition of a bromine atom at the 6alpha position. This modification enhances its biological activity, particularly its anti-inflammatory properties. The compound is characterized by the molecular formula and a molecular weight of approximately 513.394 g/mol .

The biological activity of this compound primarily involves its interaction with glucocorticoid receptors (GR). Upon binding to these receptors, the compound modulates gene expression, promoting anti-inflammatory pathways while inhibiting pro-inflammatory gene transcription. This mechanism is crucial in treating various inflammatory and autoimmune conditions .

Comparative Biological Activity

The unique structure of this compound allows it to exhibit greater potency compared to its parent compound, betamethasone, and other corticosteroids like dexamethasone and prednisolone. The following table summarizes the comparative biological activities:

| Compound | Anti-Inflammatory Potency | Glucocorticoid Activity | Binding Affinity to GR |

|---|---|---|---|

| This compound | High | Low | High |

| Betamethasone | Moderate | Moderate | Moderate |

| Dexamethasone | High | High | High |

| Prednisolone | Moderate | Moderate | Moderate |

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Anti-Inflammatory Efficacy : In animal models, this compound demonstrated significant inhibition of granuloma formation, achieving up to 46.4% inhibition at low dosages (0.1 mg/rat), compared to beclomethasone dipropionate, which showed no activity at similar doses .

- Topical Application : Research indicates that when applied topically, this compound exhibits high anti-inflammatory action with minimal systemic effects. This property makes it suitable for treating localized inflammatory conditions without significant risk of disrupting mineral balance or causing systemic side effects .

- Cellular Studies : In vitro studies have shown that this compound effectively reduces the expression of pro-inflammatory cytokines in various cell types, including macrophages and fibroblasts, further supporting its role as a potent anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the structural characterization of 6α-Bromobetamethasone 21-Acetate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify key structural features, such as the 6α-bromo substitution and 21-acetate ester. For example, the 21-acetate group typically shows a singlet at ~2.05 ppm (-NMR) and a carbonyl signal at ~170 ppm (-NMR) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can confirm the molecular ion [M+H] at m/z 513.39 (M.W. 513.39) . Tandem MS (MS/MS) may reveal characteristic fragments, such as the loss of the acetate group (-60 Da) or bromine-related cleavage.

- High-Performance Liquid Chromatography (HPLC) : Utilize a reversed-phase C8 column with a mobile phase of 0.05 M ammonium acetate and acetonitrile (step gradient) to achieve baseline resolution from epimers or ester derivatives .

Q. How does the 6α-bromo substitution influence the glucocorticoid receptor binding affinity compared to betamethasone?

- Methodological Answer :

- Comparative Molecular Dynamics (MD) Simulations : Model the interaction between the bromine atom and the receptor’s hydrophobic pocket to assess steric/electronic effects.

- In Vitro Binding Assays : Use radiolabeled -dexamethasone displacement assays with human glucocorticoid receptor (hGR) isoforms. The bromine atom may reduce binding affinity due to steric hindrance or enhance it via hydrophobic interactions .

Q. What synthetic routes are reported for 6α-Bromobetamethasone 21-Acetate?

- Methodological Answer :

- Bromination of Betamethasone Precursors : Bromine is introduced at the 6α position via stereoselective electrophilic addition to Δ-3-ketosteroids under controlled pH (e.g., acetic acid/HBr) .

- Esterification : The 21-hydroxyl group is acetylated using acetic anhydride in pyridine, monitored by TLC (R ~0.5 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic stability data for 6α-Bromobetamethasone 21-Acetate across different in vitro models?

- Methodological Answer :

- Cross-Validation Using Deuterated Analogs : Synthesize deuterated derivatives (e.g., -labeled at the 21-acetate) to track degradation pathways via LC-MS/MS. For example, deuterium labeling can distinguish hydrolysis artifacts from enzymatic oxidation .

- pH-Dependent Stability Studies : Perform accelerated stability testing in buffers (pH 1–9) at 37°C, quantifying intact compound and degradation products (e.g., 6α-Bromobetamethasone) using validated HPLC-UV methods .

Q. What chromatographic strategies separate 6α-Bromobetamethasone 21-Acetate from its 6β-bromo isomer and other process-related impurities?

- Methodological Answer :

- Chiral Stationary Phases (CSPs) : Use a Chiralpak® IG-3 column with a mobile phase of n-hexane/isopropanol (85:15) to resolve 6α/6β-bromo epimers, leveraging differences in steric interactions .

- Tandem MS Fragmentation : Monitor diagnostic ions (e.g., m/z 279 for betamethasone core) to differentiate isomers based on fragmentation patterns .

Q. How do formulation excipients affect the bioavailability of 6α-Bromobetamethasone 21-Acetate in topical preparations?

- Methodological Answer :

- Excipient Screening via Franz Diffusion Cells : Test permeability through synthetic membranes or ex vivo skin models using formulations with varying propylene glycol/oleic acid ratios. Quantify drug retention via LC-MS .

- Cryo-TEM Imaging : Assess nanostructure formation (e.g., micelles or liposomes) to correlate with enhanced solubility and transdermal delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。